molecular formula C5H12ClO2P B6243244 2-methylpropyl chloro(methyl)phosphinate CAS No. 18359-05-2

2-methylpropyl chloro(methyl)phosphinate

Cat. No.: B6243244
CAS No.: 18359-05-2
M. Wt: 170.57 g/mol
InChI Key: UXUIKCHOYNLUID-UHFFFAOYSA-N
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Description

2-methylpropyl chloro(methyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a 2-methylpropyl group and a chloro(methyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl chloro(methyl)phosphinate can be achieved through several methods. One common approach involves the reaction of 2-methylpropyl alcohol with phosphorus trichloride, followed by the addition of methyl chloride. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl chloro(methyl)phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to a phosphine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

2-methylpropyl chloro(methyl)phosphinate has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphinate-based drugs.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of 2-methylpropyl chloro(methyl)phosphinate involves its interaction with various molecular targets. The phosphinate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can undergo hydrolysis to release active species that interact with biological targets, potentially inhibiting enzymes or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl chloroethylphosphinate
  • 2-methylpropyl dichlorophosphinate
  • 2-methylpropyl methylphosphinate

Uniqueness

2-methylpropyl chloro(methyl)phosphinate is unique due to the presence of both a chloro and a methyl group on the phosphinate moiety. This dual functionality allows for diverse chemical reactivity and makes it a versatile compound in various applications.

Properties

CAS No.

18359-05-2

Molecular Formula

C5H12ClO2P

Molecular Weight

170.57 g/mol

IUPAC Name

1-[chloro(methyl)phosphoryl]oxy-2-methylpropane

InChI

InChI=1S/C5H12ClO2P/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3

InChI Key

UXUIKCHOYNLUID-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(C)Cl

Purity

95

Origin of Product

United States

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